C.I. Direct Blue 160
Description
C.I. Reactive Blue 160 (CAS No. 71872-76-9) is a high-performance reactive dye primarily used in textile applications, particularly for cotton and denim dyeing. Its molecular formula is C₃₈H₂₃Cl₂N₁₄Na₅O₁₈S₅, with a molecular weight of 1,309.85 g/mol . Structurally, it features a complex triazine-based backbone with multiple sulfonic acid groups (-SO₃⁻), chlorine substituents, and azo linkages, enabling covalent bonding with cellulose fibers during the dyeing process . This dye is valued for its ability to achieve deep blue shades with excellent wash and rub fastness, as demonstrated in denim dyeing studies where it replaced traditional indigo to produce "磨白" (frosted) and "仿旧" (vintage) effects under optimized conditions (50°C initial dyeing, 80°C fixation for 60 minutes) .
Properties
CAS No. |
12222-02-5 |
|---|---|
Molecular Formula |
ZrC |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Environmental Persistence : Reactive Blue 160’s triazine rings may resist biodegradation, necessitating advanced oxidation processes (AOPs) for remediation, as seen with Reactive Blue 19 .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of C.I. Direct Blue 160, and how can researchers validate its purity post-synthesis?
- Methodology :
- Use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV-Vis detection (λ = 600–650 nm) to quantify purity .
- Employ elemental analysis (C, H, N, S) to verify stoichiometric consistency with the molecular formula C₃₈H₂₈Cl₂N₁₄O₁₈S₅·5Na .
- Monitor reaction intermediates via thin-layer chromatography (TLC) and adjust pH/temperature to optimize coupling efficiency of triazine and sulfonic acid groups .
Q. How does the stability of this compound vary under different pH and temperature conditions, and what analytical methods are suitable for assessing degradation?
- Methodology :
- Conduct accelerated aging experiments (e.g., 40–80°C, pH 2–12) and analyze degradation products using mass spectrometry (MS) coupled with liquid chromatography (LC-MS) .
- Track colorfastness via spectrophotometric absorbance measurements at λmax (≈620 nm) over time .
- Apply Arrhenius kinetics to model degradation rates and predict shelf-life under standard conditions .
Advanced Research Questions
Q. What mechanistic insights explain the adsorption behavior of this compound on cellulosic substrates, and how can isotherm models refine dye-fiber interaction studies?
- Methodology :
- Perform batch adsorption experiments with controlled ionic strength and analyze data using Langmuir/Freundlich isotherms to quantify binding affinity .
- Characterize surface morphology of dyed substrates via scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR) to identify functional group interactions .
- Compare thermodynamic parameters (ΔG, ΔH, ΔS) across substrates to evaluate entropy-driven vs. enthalpy-driven adsorption .
Q. How do intermolecular forces (e.g., π-π stacking, hydrogen bonding) influence the aggregation of this compound in aqueous solutions, and what spectroscopic techniques can elucidate these phenomena?
- Methodology :
- Use UV-Vis spectroscopy with varying dye concentrations to detect aggregation via shifts in λmax and absorption band broadening .
- Apply nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) in D₂O to probe hydrogen bonding and aromatic stacking .
- Validate computational models (e.g., density functional theory, DFT) against experimental data to predict aggregation thresholds .
Q. What statistical approaches are optimal for resolving contradictions in reported quantum yield data for this compound across photochemical studies?
- Methodology :
- Conduct meta-analysis of published datasets using weighted least-squares regression to account for instrumental variability .
- Design controlled replicate experiments with standardized light sources (e.g., monochromators) and calibrate detectors using reference dyes .
- Apply ANOVA or Bayesian inference to identify systematic biases (e.g., solvent polarity effects) .
Guidelines for Rigorous Experimental Design
- Literature Review : Systematically mine databases like SciFinder and Reaxys for primary sources, avoiding non-peer-reviewed platforms (e.g., ) .
- Data Integrity : Ensure raw data (e.g., absorbance values, chromatograms) are archived with metadata (instrument settings, calibration curves) for reproducibility .
- Ethical Compliance : Disclose synthetic byproducts and environmental impacts of dye degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
